

# An In-depth Technical Guide to N-Formyl-N-methylglycine Methyl Ester

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## Compound of Interest

Compound Name: Methyl 2-(N-methylformamido)acetate

Cat. No.: B1596403

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of N-Formyl-N-methylglycine methyl ester (CAS Number: 68892-06-8). This document is intended to serve as a core resource for researchers and professionals in the fields of chemistry and drug development.

## Core Properties

N-Formyl-N-methylglycine methyl ester, also known as methyl N-formyl-N-methylglycinate or N-formylsarcosine methyl ester, is a derivative of the amino acid sarcosine. Its fundamental properties are summarized in the tables below.

## Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	68892-06-8	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	131.131 g/mol	[1][2]
Boiling Point	246.9 °C at 760 mmHg	
Density	1.1 g/cm <sup>3</sup>	
Flash Point	103.1 °C	
LogP	-0.879	[1]

**Table 2: Identifiers and Synonyms**

Identifier Type	Identifier	Source
InChI Key	YPHUWLXQOBCRNQ-UHFFFAOYSA-N	[1][2]
Synonyms	Glycine, N-formyl-N-methyl-, methyl ester; Methyl N-formyl-N-methylglycinate; N-Formylsarcosine methyl ester	[1][2]

## Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of the ethyl ester analog, N-formyl-N-methylglycine ethyl ester, provides a strong basis for the synthesis of the methyl ester. The procedure involves the N-formylation of the corresponding amino acid ester hydrochloride.

### Synthesis of N-Formyl-N-methylglycine Ethyl Ester (Analogous Protocol)

A suspension of ethyl N-methylglycinate hydrochloride (sarcosine ethyl ester hydrochloride) in a mixture of ethanol and ethyl formate is treated with potassium carbonate with vigorous stirring. The reaction is typically stirred at room temperature overnight. Following the reaction,

the solid potassium carbonate is filtered off, and the filtrate is concentrated. The crude product is then purified, for example, by extraction.[1]

Note: This protocol can be adapted for the synthesis of N-Formyl-N-methylglycine methyl ester by substituting sarcosine methyl ester hydrochloride and methyl formate for their ethyl counterparts.

## Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of N-Formyl-N-methylglycine methyl ester.

### Reverse-Phase HPLC Method

A reverse-phase HPLC method can be employed for the separation and analysis of this compound.[2]

- Column: A C18 or similar reverse-phase column is appropriate.
- Mobile Phase: A mixture of acetonitrile (MeCN) and water.[2] For mass spectrometry (MS) compatible applications, formic acid can be used as an additive. For other applications, phosphoric acid may be used.[2]
- Detection: UV detection at a suitable wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[2]

## Spectroscopic Data (Predicted)

While direct experimental spectra for N-Formyl-N-methylglycine methyl ester are not readily available in the public domain, the spectral data for its close analog, N-formyl-N-methylglycine ethyl ester, can be used for prediction.[1] The presence of two rotamers due to the amide bond is a key feature observed in the NMR spectra.

### Predicted $^1\text{H}$ NMR Spectrum ( $\text{CDCl}_3$ )

Based on the ethyl ester analog, the following peaks are expected (chemical shifts are approximate):

- A singlet for the formyl proton (CHO) around  $\delta$  7.9-8.0 ppm (likely split into two signals for the rotamers).
- A singlet for the methyl ester protons (OCH<sub>3</sub>) around  $\delta$  3.7 ppm.
- A singlet for the N-methylene protons (NCH<sub>2</sub>) around  $\delta$  3.9-4.0 ppm (likely split into two signals for the rotamers).
- A singlet for the N-methyl protons (NCH<sub>3</sub>) around  $\delta$  2.7-2.9 ppm (likely split into two signals for the rotamers).

## Predicted <sup>13</sup>C NMR Spectrum (CDCl<sub>3</sub>)

Based on the ethyl ester analog, the following peaks are expected (chemical shifts are approximate):

- Two signals for the ester carbonyl carbon (CO<sub>2</sub>) around  $\delta$  168-169 ppm.
- Two signals for the formyl carbon (CHO) around  $\delta$  162-163 ppm.
- A signal for the methyl ester carbon (OCH<sub>3</sub>) around  $\delta$  52 ppm.
- Two signals for the N-methylene carbon (NCH<sub>2</sub>) around  $\delta$  45-51 ppm.
- Two signals for the N-methyl carbon (NCH<sub>3</sub>) around  $\delta$  30-35 ppm.

## Biological Activity and Drug Development Potential

Currently, there is limited publicly available information regarding the specific biological activity or signaling pathway involvement of N-Formyl-N-methylglycine methyl ester. N-formylated amino acids and peptides, in general, play roles in various biological processes. For instance, N-formylmethionine is a key component in the initiation of protein synthesis in bacteria and is recognized by the immune system.

The potential applications of N-Formyl-N-methylglycine methyl ester in drug development are yet to be extensively explored. As a modified amino acid ester, it could serve as a building block in peptide synthesis or as a lead compound for further chemical modification.

## Visualizations

### Logical Relationship of Synthesis

Caption: A flowchart illustrating the key steps and components in the synthesis of N-Formyl-N-methylglycine Methyl Ester.

### Analytical Workflow

Caption: A diagram showing the typical workflow for the analysis of N-Formyl-N-methylglycine Methyl Ester using HPLC.

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## References

- 1. Glycine, N-formyl-N-methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Glycine, N-formyl-N-methyl-, methyl ester | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Formyl-N-methylglycine Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596403#n-formyl-n-methylglycine-methyl-ester-fundamental-properties]

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